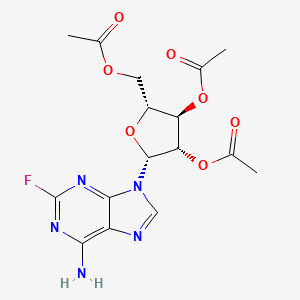

![molecular formula C10H8N2O B3067845 [2,2'-Bipyridin]-5-OL CAS No. 1802-32-0](/img/structure/B3067845.png)

[2,2'-Bipyridin]-5-OL

Vue d'ensemble

Description

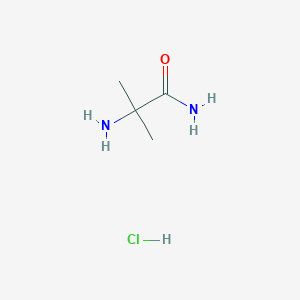

“[2,2’-Bipyridin]-5-OL” is a chemical compound with the formula C10H8N2 . It’s a derivative of 2,2’-Bipyridine, which is a commonly used ligand in coordination chemistry .

Chemical Reactions Analysis

The chemical reactions involving “[2,2’-Bipyridin]-5-OL” would depend on the conditions and the reactants present. As a derivative of 2,2’-Bipyridine, it might participate in coordination reactions with metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of “[2,2’-Bipyridin]-5-OL” would depend on its molecular structure. These might include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Sure! Here’s a comprehensive analysis of the scientific research applications of [2,2’-Bipyridin]-5-OL, focusing on six unique fields:

Catalysis and Coordination Chemistry

[2,2’-Bipyridin]-5-OL is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes are crucial in catalysis, particularly in transition-metal-catalyzed reactions such as cross-coupling, hydrogenation, and oxidation processes. The strong binding affinity of [2,2’-Bipyridin]-5-OL to metal centers enhances the efficiency and selectivity of these catalytic reactions .

Photochemistry and Photophysics

In photochemistry, [2,2’-Bipyridin]-5-OL derivatives are employed as photosensitizers. These compounds can absorb light and transfer energy to other molecules, initiating photochemical reactions. This property is exploited in the development of light-harvesting systems, solar cells, and photodynamic therapy for cancer treatment .

Biological and Medicinal Chemistry

[2,2’-Bipyridin]-5-OL and its metal complexes exhibit significant biological activity, including antifungal, antibacterial, and antiviral properties. These compounds are being investigated for their potential as therapeutic agents in treating various infections and diseases. Additionally, their ability to interact with biomolecules makes them useful in studying protein structures and functions .

Environmental Chemistry

In environmental chemistry, [2,2’-Bipyridin]-5-OL is used in the detection and quantification of metal ions in water and soil samples. Its strong chelating properties enable the formation of stable complexes with metal ions, which can be detected using various analytical techniques. This application is essential for monitoring and managing environmental pollution .

Material Science

[2,2’-Bipyridin]-5-OL is utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis. The unique structural properties of [2,2’-Bipyridin]-5-OL-based materials contribute to their high performance and versatility in various industrial processes .

Electrochemistry

In electrochemistry, [2,2’-Bipyridin]-5-OL is used as a redox-active ligand in the development of electrochemical sensors and devices. Its ability to undergo reversible redox reactions makes it suitable for applications in energy storage systems, such as batteries and supercapacitors. Additionally, it is employed in the study of electron transfer processes in biological and chemical systems .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-pyridin-2-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-4-5-10(12-7-8)9-3-1-2-6-11-9/h1-7,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRXQRVIQNIKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

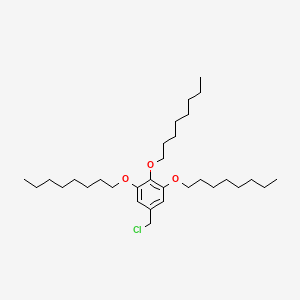

![2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067776.png)

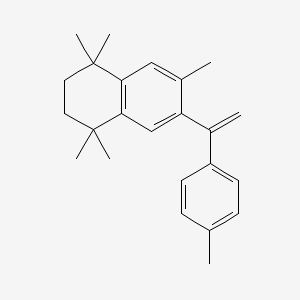

![(-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067784.png)

![10,16-Bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067790.png)

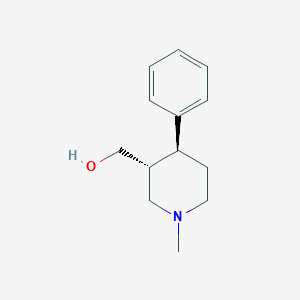

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)